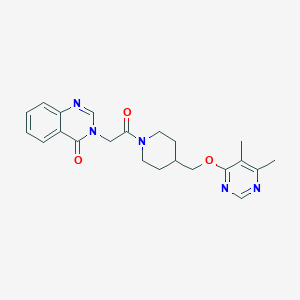
N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" often involves condensation reactions, cyclization, and substitution reactions to achieve the desired complex heterocyclic structures. For example, the synthesis of related pyridine and pyrazole derivatives involves multiple steps, including nucleophilic substitution and cyclization to achieve the desired structural framework with specific functional groups (Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using techniques such as X-ray crystallography. These studies provide insights into the three-dimensional arrangements of atoms within the molecule, enabling the understanding of molecular interactions and properties. For instance, the determination of crystal structures of related compounds reveals the presence of hydrogen bonding, pi-stacking interactions, and other non-covalent interactions that influence the compound's stability and reactivity (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" and related compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocyclic core. These structures may undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and hydrolysis, depending on the reaction conditions and the functional groups present (Ahsan et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, are crucial for their practical applications. These properties are determined through experimental studies and are essential for the compound's formulation and delivery. For instance, the solubility and stability of these compounds in various solvents can significantly impact their utility in pharmaceutical formulations (Patel & Patel, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with biological molecules, are critical for understanding the compound's potential as a pharmaceutical agent. Studies on related compounds have shown a range of activities, from antimicrobial to anticancer properties, attributed to their chemical structure and reactivity (Gulea et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has shown that derivatives of N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide exhibit antimicrobial activities. For instance, Patel and Patel (2010) synthesized compounds from a lead molecule related to fluoroquinolone and tested them for antifungal and antibacterial activities. This suggests potential applications of this compound in developing antimicrobial agents (Patel & Patel, 2010).
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide have been extensively studied, indicating the chemical versatility and potential for further chemical modifications. A study by Ahsan et al. (2016) synthesized a series of semicarbazone derivatives and subjected them to computational pharmacokinetic studies to predict molecular properties, showcasing the compound's adaptability for various biological applications (Ahsan et al., 2016).
Cancer Research
There's ongoing research into the potential applications of this compound in cancer therapy. Lu et al. (2021) synthesized a molecule with antiproliferative activity, indicating the compound's potential in developing cancer therapeutics. The study highlighted the compound's significant inhibitory activity against some cancer cell lines, suggesting its utility in cancer research (Lu et al., 2021).
Material Science
In the field of material science, compounds related to N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide have been explored for their electrochemical and electrochromic properties. Liou and Chang (2008) synthesized a series of novel polyamides with inherent viscosities and evaluated their electrochromic properties, indicating potential applications in electronic devices (Liou & Chang, 2008).
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c1-28-15-10-16(25)24(12-8-6-11(20)7-9-12)23-17(15)19(27)22-14-5-3-2-4-13(14)18(21)26/h2-10H,1H3,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTLQPPRWMGFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

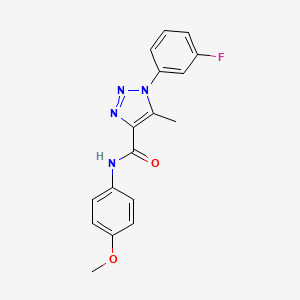
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)
![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)
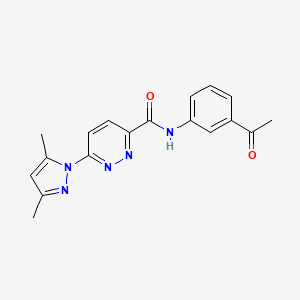
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
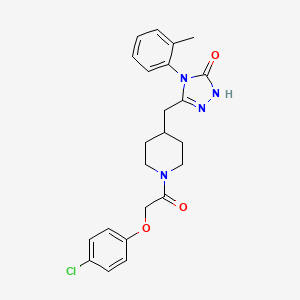
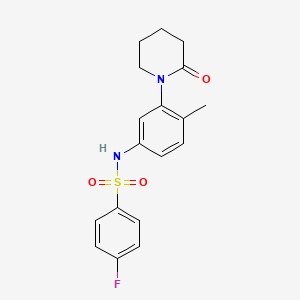
![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)
![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)
